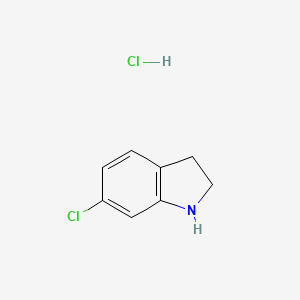

6-Chloro-2,3-dihydro-1H-indole hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOLXKBFVQAMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596618 | |

| Record name | 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-84-7 | |

| Record name | 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a key intermediate in the development of various pharmaceutical agents. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that inform the synthetic design.

Introduction: The Significance of the Indoline Scaffold

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 6-position modulates the electronic and lipophilic properties of the molecule, often enhancing its pharmacological profile. This guide will detail the synthesis of the hydrochloride salt of 6-chloroindoline, a stable and readily handled form of this important building block.

The overall synthetic strategy is a two-stage process: the regioselective synthesis of the precursor, 6-chloro-1H-indole, followed by the reduction of its pyrrole ring to yield the desired indoline, which is then converted to its hydrochloride salt.

Figure 1: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Precursor, 6-Chloro-1H-indole

A critical challenge in the synthesis of 6-chloroindole is achieving regioselectivity. Direct chlorination of indole is notoriously difficult to control and often results in a mixture of isomers, with the 3-position being particularly reactive towards electrophilic substitution.[1] To circumvent this, indirect methods that install the chlorine atom at the desired position prior to or during the formation of the indole ring are highly preferred.[1] This guide will focus on two robust and widely employed strategies: the Reissert Indole Synthesis and the Sandmeyer Reaction.

Method 1: The Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for constructing the indole nucleus from an ortho-nitrotoluene derivative.[2] In this case, the synthesis commences with 4-chloro-2-nitrotoluene.

Figure 2: The Reissert pathway to 6-chloroindole.

Causality Behind Experimental Choices:

-

Starting Material: 4-Chloro-2-nitrotoluene is a commercially available starting material where the chlorine atom is already positioned correctly relative to the methyl group that will ultimately form part of the pyrrole ring.

-

Condensation: The initial step involves a condensation reaction between the methyl group of the nitrotoluene and diethyl oxalate, facilitated by a strong base like potassium ethoxide.[2] The acidity of the methyl protons is enhanced by the electron-withdrawing nitro group.

-

Reductive Cyclization: The subsequent step is a reductive cyclization of the resulting pyruvate derivative. A variety of reducing agents can be employed, such as iron in acetic acid or zinc dust in acetic acid.[3][4] This process simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

Experimental Protocol: Reissert Synthesis of 6-Chloroindole

-

Condensation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium ethoxide in anhydrous ethanol. To this solution, add 4-chloro-2-nitrotoluene followed by the dropwise addition of diethyl oxalate at a temperature maintained below 10°C. After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Work-up and Isolation of Intermediate: Quench the reaction with ice-water and acidify with dilute sulfuric acid. The precipitated ethyl (4-chloro-2-nitrophenyl)pyruvate is collected by filtration, washed with water, and dried.

-

Reductive Cyclization: Suspend the crude pyruvate in a mixture of acetic acid and ethanol. Heat the mixture to reflux and add iron powder portion-wise. The reaction is typically complete within a few hours, as monitored by Thin Layer Chromatography (TLC).

-

Final Work-up and Purification: After cooling, filter the reaction mixture to remove excess iron. Concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 6-chloroindole can be purified by column chromatography on silica gel.

Method 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative, highly regioselective route starting from 6-aminoindole.[1][5] This method is particularly useful if 6-aminoindole is readily available or can be synthesized efficiently.

Figure 3: The Sandmeyer pathway to 6-chloroindole.

Causality Behind Experimental Choices:

-

Diazotization: The first step is the conversion of the aromatic primary amine of 6-aminoindole into a diazonium salt.[5] This is typically achieved by treating a solution of the amine in a strong acid, such as hydrochloric acid, with a solution of sodium nitrite at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

-

Copper(I) Chloride Mediated Substitution: The diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by a chloride ion is facilitated by a copper(I) catalyst.[5][6] The copper(I) chloride promotes a radical-nucleophilic aromatic substitution mechanism.[5]

Experimental Protocol: Sandmeyer Synthesis of 6-Chloroindole

-

Diazotization: Dissolve 6-aminoindole in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath. To this stirred solution, add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. Stir the resulting diazonium salt solution at this temperature for a further 30 minutes.

-

Substitution: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C. Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases. The mixture is then typically extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After filtration and concentration, the crude 6-chloroindole is purified by column chromatography.

| Parameter | Reissert Synthesis | Sandmeyer Reaction |

| Starting Material | 4-Chloro-2-nitrotoluene | 6-Aminoindole |

| Key Transformations | Condensation, Reductive Cyclization | Diazotization, Substitution |

| Advantages | Utilizes a readily available starting material. | High regioselectivity. |

| Considerations | Multi-step process. | Requires careful temperature control for the diazonium salt. |

Table 1: Comparison of Synthetic Routes to 6-Chloroindole.

Part 2: Reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole

The conversion of the electron-rich indole ring to the corresponding indoline requires a selective reduction of the C2-C3 double bond. Several methods are available, with the choice of reducing agent depending on factors such as substrate tolerance to acidic or basic conditions, and desired selectivity.

Method 1: Reduction with Sodium Cyanoborohydride

A widely used and reliable method for this transformation is the use of sodium cyanoborohydride in an acidic medium, typically acetic acid.[7]

Figure 4: Reduction of 6-chloroindole to 6-chloroindoline.

Causality Behind Experimental Choices:

-

Acidic Medium: The reduction of the indole C2-C3 double bond is facilitated by protonation of this bond, which forms an indoleninium ion. This intermediate is more susceptible to hydride attack than the neutral indole ring. Acetic acid serves as both the solvent and the proton source.

-

Sodium Cyanoborohydride (NaBH3CN): This reducing agent is particularly effective for this transformation because it is stable in acidic conditions and is a milder hydride donor than sodium borohydride (NaBH4). This mildness allows for the selective reduction of the iminium-like intermediate without affecting other functional groups that might be present.

Experimental Protocol: Reduction with Sodium Cyanoborohydride

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole in glacial acetic acid.[7]

-

Addition of Reducing Agent: To the stirred solution at room temperature, add sodium cyanoborohydride portion-wise.[7] The reaction is typically exothermic and may require occasional cooling to maintain the desired temperature.

-

Monitoring and Work-up: Monitor the progress of the reaction by TLC. Upon completion, carefully dilute the reaction mixture with ethyl acetate.[7] The mixture is then slowly basified with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid and deprotonate the indoline nitrogen.[7]

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7] Filter and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.[7] This can be purified further by column chromatography if necessary.

Alternative Reduction Methods

While the sodium cyanoborohydride method is robust, other reducing systems can also be employed.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2).[8][9] It is often a very clean and efficient method, with the only by-product being water (if any). The reaction conditions (pressure of hydrogen, temperature, and choice of catalyst and solvent) need to be carefully optimized to achieve selective reduction of the pyrrole ring without affecting the chloro-substituent on the benzene ring.

-

Metal-Acid Systems: Combinations like zinc dust in phosphoric acid have been reported for the reduction of indoles to indolines.[10] These methods are often cost-effective but may require harsher conditions and can sometimes lead to side reactions.

-

Borane Complexes: Borane reagents, such as borane-tetrahydrofuran complex (BH3·THF), in the presence of an acid like trifluoroacetic acid, can also effectively reduce indoles.[11]

| Reducing Agent | Conditions | Advantages | Considerations |

| Sodium Cyanoborohydride | Acetic Acid, Room Temp. | Mild, selective, acid-stable. | Use of cyanide-containing reagent. |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Varies (Pressure, Temp.) | Clean, high-yielding. | Requires specialized equipment (hydrogenator). Potential for dehalogenation. |

| Zinc Dust | Phosphoric Acid | Cost-effective. | Harsh conditions, potential for side reactions. |

| Borane-THF | Trifluoroacetic Acid | Effective for various indoles. | Requires handling of borane reagents. |

Table 2: Comparison of Reduction Methods for 6-Chloroindole.

Part 3: Formation of this compound

The final step in the synthesis is the conversion of the free base, 6-chloro-2,3-dihydro-1H-indole, into its hydrochloride salt. This is a standard procedure that enhances the stability and water-solubility of the compound, making it easier to handle and formulate.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 6-chloro-2,3-dihydro-1H-indole free base in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride in the same solvent (or a solution of HCl in a compatible solvent like diethyl ether or isopropanol) dropwise. The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum to yield this compound.[12]

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

-

6-Chloro-1H-indole:

-

1H NMR (CDCl3, 500 MHz): δ 8.07 (brs, 1H), 7.58 (d, J=8.4 Hz, 1H), 7.36 (s, 1H), 7.18 (t, J=2.6 Hz, 1H), 7.14 (dd, J=1.8 Hz, J=8.4 Hz, 1H), 6.56-6.55 (m, 1H).[13]

-

13C NMR (CDCl3, 125 MHz): δ 136.3, 128.0, 126.6, 125.0, 121.7, 120.7, 111.1, 102.9.[13]

-

Mass Spectrum (EI): Molecular ion (M+) at m/z 151.[14]

-

-

6-Chloro-2,3-dihydro-1H-indole:

-

This compound:

Safety and Handling

-

Sodium Cyanoborohydride: This reagent is toxic and should be handled with extreme care in a well-ventilated fume hood.[17][18][19] It can release toxic hydrogen cyanide gas upon contact with strong acids. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[17][18][19]

-

Acids and Bases: Strong acids (HCl, acetic acid) and bases (NaOH) are corrosive and should be handled with appropriate care.

-

Solvents: Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

-

General Precautions: A thorough review of the Safety Data Sheets (SDS) for all reagents is essential before commencing any experimental work.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of regioselectivity in the formation of the indole precursor and the choice of an appropriate reducing agent for the conversion to the indoline. The methods outlined in this guide, particularly the Reissert and Sandmeyer syntheses for the precursor and the sodium cyanoborohydride reduction, represent reliable and well-established routes to this valuable synthetic intermediate. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these procedures to their specific needs in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 12. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 6-Chloroindole [webbook.nist.gov]

- 15. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE(52537-00-5) 1H NMR spectrum [chemicalbook.com]

- 16. This compound | C8H9Cl2N | CID 18932875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemistry.osu.edu [chemistry.osu.edu]

- 18. oxfordlabchem.com [oxfordlabchem.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 6-Chloro-2,3-dihydro-1H-indole hydrochloride (also known as 6-chloroindoline hydrochloride). This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its hydrochloride salt form enhances solubility, making it a versatile building block in drug discovery and development.[1]

Chemical and Physical Properties

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | [2] |

| Synonyms | 6-chloroindoline hydrochloride | [1] |

| CAS Number | 89978-84-7 | [2] |

| Molecular Formula | C₈H₉Cl₂N | [2] |

| Molecular Weight | 190.07 g/mol | [2] |

| Appearance | White powder | [1] |

| Storage | Store at 0-8 °C | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 189.0112047 | [2] |

| Monoisotopic Mass | 189.0112047 | [2] |

| Topological Polar Surface Area | 21.7 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 126 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process: the reduction of 6-chloro-1H-indole to 6-chloro-2,3-dihydro-1H-indole (the free base), followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-indole

A common method for the reduction of the indole precursor is through the use of a reducing agent such as sodium cyanoborohydride in an acidic medium.[3]

-

Dissolution: Dissolve 6-chloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.

-

Reduction: Add sodium cyanoborohydride portion-wise to the solution at room temperature. The reaction is typically stirred for 20-30 minutes.

-

Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate and neutralize with an aqueous base (e.g., 5N sodium hydroxide).

-

Extraction: Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Experimental Protocol: Formation of the Hydrochloride Salt

The hydrochloride salt is formed by treating the free base with hydrochloric acid.

-

Dissolution: Dissolve the purified 6-chloro-2,3-dihydro-1H-indole in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

Acidification: Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent (e.g., cold diethyl ether), and dry under vacuum.

References

Introduction: The Role of 6-Chloro-2,3-dihydro-1H-indole hydrochloride in Modern Drug Discovery

An In-Depth Technical Guide to the Physical Properties of 6-Chloro-2,3-dihydro-1H-indole hydrochloride

This compound, also known as 6-chloroindoline hydrochloride, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its rigid bicyclic structure, featuring a chlorinated benzene ring fused to a dihydropyrrole, serves as a versatile scaffold in medicinal chemistry. Indole derivatives are integral to the synthesis of novel therapeutic agents, with established activity in fields such as neuroscience and oncology.[1]

The hydrochloride salt form of 6-chloroindoline is particularly valuable as it enhances the aqueous solubility of the parent compound, a critical attribute for drug formulation, biological screening, and synthetic applications.[1] A comprehensive understanding of its physical properties is therefore not merely academic; it is a prerequisite for its effective application in drug design, process development, and quality control.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the known physical properties of this compound. It goes beyond a simple data sheet by offering expert insights and robust, field-proven protocols for the experimental determination of key characteristics. This self-validating approach ensures that researchers can confidently verify these properties and integrate this compound into their development workflows.

Chemical Identity and Molecular Structure

A precise understanding of the compound's structure and fundamental identifiers is the bedrock of all subsequent analysis.

Molecular Structure

The structure consists of an indoline core chlorinated at the 6th position. The secondary amine is protonated by hydrochloric acid to form the hydrochloride salt.

Caption: Molecular structure of this compound.

Key Chemical Identifiers

The following table summarizes the essential identifiers for this compound, compiled from authoritative chemical databases.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | PubChem[2] |

| Common Synonym | 6-Chloroindoline hydrochloride | Chem-Impex[1] |

| CAS Number | 89978-84-7 | Chem-Impex, PubChem[1][2] |

| Molecular Formula | C₈H₈ClN·HCl | Chem-Impex[1] |

| Molecular Weight | 190.11 g/mol | Chem-Impex[1] |

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its handling, formulation, and bioavailability.

Summary of Physical Properties

| Property | Value / Description | Source(s) |

| Appearance | White powder | Chem-Impex[1] |

| Melting Point | Data not publicly available. Requires experimental determination. | N/A |

| Solubility | Enhanced solubility in aqueous media due to salt formation. | Chem-Impex[1] |

| Storage Conditions | Store at 0-8 °C (refrigerated). | Chem-Impex[1] |

In-Depth Analysis of Properties

-

Appearance: The compound is consistently described as a white powder.[1] From a practical standpoint, any significant deviation from this (e.g., discoloration to yellow or brown) may indicate impurity or degradation and should be investigated.

-

Melting Point: A sharp, defined melting point is a primary indicator of purity for a crystalline solid. As of this guide's publication, a specific, experimentally verified melting point for the hydrochloride salt is not available in the cited public literature. This represents a critical data gap. The melting point of the related, non-salt compound 6-Chloro-1H-indole is reported as 87-90 °C, but this value should not be used for the hydrochloride salt, as the ionic character significantly alters the crystal lattice energy and thus the melting point, which is expected to be substantially higher. The protocol for its precise determination is provided in Section 4.1.

-

Solubility: The conversion of the basic indoline nitrogen to its hydrochloride salt is a deliberate strategy to improve solubility in polar solvents, particularly water.[1] This is because the ionic salt can more readily interact with the polar water molecules than the less polar free base. While quantitative data is sparse, this property is foundational to its use in biological assays and aqueous-phase reactions. A standardized protocol for quantifying aqueous solubility is detailed in Section 4.2.

Experimental Protocols for Physical Property Determination

To address the existing data gaps and provide a framework for quality control, the following validated protocols are provided. These methods are standard in the pharmaceutical industry and ensure the generation of reliable and reproducible data.

Protocol for Melting Point Determination (Capillary Method)

This protocol provides a robust method for determining the melting range of the compound, a critical quality attribute.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of the this compound powder to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Instrument Calibration: Use certified melting point standards (e.g., vanillin, caffeine) to ensure the apparatus is calibrated and reading accurately.

-

Measurement: Place the capillary in the heating block. If the approximate melting point is unknown, perform a rapid preliminary run to estimate it. For the accurate measurement, heat rapidly to about 15°C below the estimated point.

-

Equilibration and Observation: Decrease the heating rate to 1-2°C per minute. This slow ramp rate is crucial to allow the sample and thermometer to be in thermal equilibrium, preventing an artificially high reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal liquefies (completion of melting). The melting point is reported as this range.

Protocol for Aqueous Solubility Assessment (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Add an excess amount of the compound to a known volume of the buffer in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitation: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and clarify it by centrifugation or filtration through a 0.22 µm filter to remove all undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Result: Express the solubility in units such as mg/mL or µg/mL.

Protocol for Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of the compound's molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Rationale: ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and transfer to an NMR tube.

-

Expected Spectral Features:

-

Aromatic Protons: Several signals are expected in the aromatic region (~7.0-7.5 ppm), corresponding to the three protons on the chlorinated benzene ring. Their splitting patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other and the chlorine atom.

-

Aliphatic Protons: Two sets of signals, likely triplets, are expected in the aliphatic region (~3.0-4.0 ppm) for the two CH₂ groups of the dihydropyrrole ring.

-

N-H Protons: The two protons on the positively charged nitrogen (NH₂⁺) may appear as a broad singlet. The chemical shift can be highly variable and dependent on solvent and concentration.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

Rationale: FT-IR identifies the functional groups present in the molecule based on their characteristic vibrations.

-

Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands (wavenumbers, cm⁻¹):

-

N-H Stretch: A broad and strong absorption band is expected in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary ammonium salt.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Aromatic Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

Handling, Storage, and Safety

Safe handling and appropriate storage are critical to maintaining the integrity of the compound and ensuring user safety.

-

Storage: The compound should be stored in a tightly sealed container under refrigeration at 0-8 °C.[1] This minimizes potential degradation from heat or atmospheric moisture.

-

Safety and Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Users should handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Conclusion

This compound is a valuable chemical intermediate whose utility is directly linked to its physical properties. While it is established as a white, crystalline powder with enhanced solubility due to its salt form, there are notable gaps in publicly available data, particularly regarding its melting point and spectroscopic signatures. This guide provides not only the available data from trusted sources but also equips the research and development professional with robust, standard protocols to determine these missing values experimentally. Adherence to these methodologies will ensure data integrity, support regulatory filings, and ultimately accelerate the drug discovery and development process.

References

Technical Guide: 6-Chloro-2,3-dihydro-1H-indole hydrochloride

CAS Number: 89978-84-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-2,3-dihydro-1H-indole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a comprehensive experimental protocol for the synthesis of its free base, and explores the biological context and potential applications based on related molecular structures.

Chemical and Physical Properties

This compound, also known as 6-chloroindoline hydrochloride, is a solid organic compound. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for many biological assays. While specific experimentally determined data for the hydrochloride salt is limited in publicly available literature, the properties of the free base and computed data for the salt provide a solid foundation for its use in research.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89978-84-7 | PubChem[1] |

| Molecular Formula | C₈H₉Cl₂N | PubChem[1] |

| Molecular Weight | 190.07 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | PubChem[1] |

| Canonical SMILES | C1CNC2=C1C=CC(=C2)Cl.Cl | PubChem[1] |

| Free Base CAS Number | 52537-00-5 | ChemicalBook[2] |

| Free Base Molecular Formula | C₈H₈ClN | ChemicalBook[2] |

| Free Base Molecular Weight | 153.61 g/mol | ChemicalBook[2] |

Synthesis and Purification

The synthesis of 6-Chloro-2,3-dihydro-1H-indole typically proceeds via the reduction of 6-chloro-1H-indole. The resulting free base can then be converted to the hydrochloride salt through treatment with hydrochloric acid.

Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-indole (Free Base)

This protocol is adapted from a general procedure for the reduction of indoles to indolines.[2]

Materials:

-

6-Chloro-1H-indole

-

Glacial Acetic Acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

5N Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen gas supply

Procedure:

-

Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in glacial acetic acid (10 mL) in a suitable reaction flask.

-

To the stirred solution, add sodium cyanoborohydride (1.24 g, 1.5 equivalents) portion-wise.

-

Continue stirring the reaction mixture at room temperature for 20 minutes.

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), dilute the mixture with ethyl acetate.

-

Transfer the diluted mixture to a separatory funnel and wash with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid and remove impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.

-

The crude product can be further purified by column chromatography if necessary. Mass spectrometry of the crude product should show a peak at m/z 154.0 (M+1).[2]

Preparation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified 6-chloro-2,3-dihydro-1H-indole free base is typically dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of this compound can then be collected by filtration, washed with the solvent, and dried.

Biological Context and Potential Applications

While specific biological activity data for this compound is not extensively reported, the broader class of substituted indoles and indolines are known to possess a wide range of pharmacological activities.

Closely related dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] The chlorine substituent can participate in halogen bonding with the ATP-binding site of kinases, potentially enhancing potency and selectivity. The non-planar indoline scaffold may also allow for different binding orientations compared to the planar indole ring.[3]

Furthermore, derivatives of 6,7-dichloro-1H-indole-2,3-dione have been identified as potent activators of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[3] These channels are implicated in various physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases. This suggests that the 6-chloro-2,3-dihydro-1H-indole scaffold could serve as a valuable starting point for the design of novel modulators of these ion channels.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of 6-Chloro-2,3-dihydro-1H-indole and its subsequent conversion to the hydrochloride salt.

Caption: Synthetic and purification workflow for this compound.

The following diagram illustrates a conceptual workflow for screening the biological activity of this compound, for instance, in a kinase inhibition assay.

Caption: General workflow for a kinase inhibition assay.

Conclusion

This compound is a readily synthesizable compound that holds promise as a scaffold for the development of new therapeutic agents. While direct biological data is currently sparse, the known activities of related compounds, particularly in the areas of kinase inhibition and ion channel modulation, provide a strong rationale for its further investigation in drug discovery programs. This guide provides foundational information to support such research endeavors.

References

Potential Mechanism of Action of 6-Chloro-2,3-dihydro-1H-indole hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on 6-Chloro-2,3-dihydro-1H-indole hydrochloride and its structurally related analogs to propose potential mechanisms of action. As of the latest literature review, there are no definitive studies elucidating the direct biological targets or pharmacological effects of this compound itself. The information presented herein is based on the activities of related indole and indoline derivatives and should be considered hypothetical until validated by direct experimental evidence.

Executive Summary

This compound is a halogenated indoline derivative primarily utilized as a synthetic intermediate in pharmaceutical research and development.[1] While its direct biological activity is not yet characterized, its structural features, particularly the presence of a chlorinated indole core, suggest several plausible mechanisms of action based on the established pharmacology of analogous compounds. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] This guide explores the potential therapeutic applications and mechanisms of action of this compound by examining the biological activities of its close structural relatives. The primary hypothesized mechanisms include kinase inhibition, modulation of ion channels, and disruption of microtubule dynamics, with potential applications in oncology and neuroscience.

Chemical and Physical Properties

This compound is the hydrochloride salt of 6-chloroindoline. The hydrochloride form enhances its aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | PubChem CID: 18932875[4] |

| Molecular Weight | 190.07 g/mol | PubChem CID: 18932875[4] |

| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | PubChem CID: 18932875[4] |

| CAS Number | 89978-84-7 | PubChem CID: 18932875[4] |

| Parent Compound | 6-Chloro-2,3-dihydro-1H-indole | PubChem CID: 258567[4] |

Hypothesized Mechanisms of Action Based on Structural Analogs

The potential biological activities of this compound are inferred from studies on other chlorinated indole and indoline derivatives. These potential mechanisms are detailed below.

Kinase Inhibition

Derivatives of indole, particularly those with halogen substitutions, have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2] The chlorine atom on the indole ring can form halogen bonds with the ATP-binding site of kinases, thereby enhancing binding affinity and selectivity.[2] The non-planar, three-dimensional structure of the 2,3-dihydro-1H-indole (indoline) core may allow for different binding orientations compared to the flat indole ring, potentially leading to novel kinase inhibitor profiles.[2]

Logical Relationship: Kinase Inhibition

Caption: Hypothesized interaction of 6-chloro-indoline with a protein kinase.

Modulation of Ion Channels

Structurally related dichlorinated indole derivatives serve as precursors to potent modulators of calcium-activated potassium channels (KCa). For example, 6,7-dichloro-1H-indole-2,3-dione is a precursor to NS309, a well-known activator of KCa2.x and KCa3.1 channels.[2][3] These channels are involved in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases.[2] The 6-chloro substitution on the indoline scaffold could potentially be a key structural motif for interaction with these or other ion channels.

Disruption of Microtubule Dynamics and Induction of Apoptosis

Research on derivatives of the parent compound, 6-chloroindole, suggests a primary mode of action in cancer cells involving the disruption of microtubule dynamics.[5] This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, primarily through the intrinsic mitochondrial pathway.[5] This is a well-established mechanism for many successful anticancer drugs.

Signaling Pathway: Microtubule Disruption to Apoptosis

Caption: Proposed pathway from microtubule disruption to apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

A compound containing a 6-chloroindole-like moiety has been demonstrated to induce apoptosis in hepatocellular carcinoma cells by downregulating the PI3K/Akt signaling pathway.[5] This pathway is a crucial pro-survival cascade that is often hyperactivated in various cancers. Inhibition of this pathway represents a key strategy in oncology drug development.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for closely related indole derivatives to provide a reference for potential potency.

| Compound | Target | Activity | Value | Source |

| 5-chloroindole | Nurr1 Ligand Binding Domain | Binding Affinity (KD) | 15.0 ± 1.2 µM | NIH[6] |

| Amodiaquine (Nurr1 agonist) | Nurr1 Ligand Binding Domain | Binding Affinity (KD) | 8.0 ± 1.5 µM | NIH[6] |

| Compound 6y (amide derivative of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid) | Anti-inflammatory | ED₃₀ (Carrageenan-induced paw edema) | 6.45 mg/kg | PubMed[7] |

| Compound 6x (amide derivative of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid) | Analgesic | Inhibition of acetic acid-induced writhing | 94% | PubMed[7] |

Detailed Experimental Protocols

The following are representative protocols for assays relevant to the hypothesized mechanisms of action. These are general procedures and would require optimization for specific experimental contexts.

General Protocol for Kinase Inhibition Assay

This protocol outlines a general in vitro assay to screen for the inhibitory activity of a test compound against a target protein kinase.[2]

Materials:

-

Recombinant protein kinase

-

Peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based signal detection.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Experimental Workflow: Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloroindole

This protocol describes the reduction of 6-chloroindole to its corresponding indoline.[8]

Materials:

-

6-Chloro-1H-indole

-

Acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

5N aqueous sodium hydroxide solution

-

Magnesium sulfate

Procedure:

-

Dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in acetic acid (10 mL) under a nitrogen atmosphere.

-

Add sodium cyanoborohydride (e.g., 1.24 g, 1.5 eq) to the solution portion-wise while stirring at room temperature.

-

Stir the reaction mixture for approximately 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Carefully neutralize the acetic acid and basify the mixture by extracting with 5N aqueous sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, 6-chloro-2,3-dihydro-1H-indole.

Conclusion and Future Directions

This compound is a valuable chemical scaffold for the synthesis of potentially novel therapeutic agents. While its own biological activity remains to be directly elucidated, the pharmacological profiles of its structural analogs strongly suggest that it may exhibit activity as a kinase inhibitor, an ion channel modulator, or a microtubule-destabilizing agent. These hypothesized mechanisms of action provide a strong rationale for its investigation in several therapeutic areas, most notably oncology and neuroscience.

Future research should focus on the direct biological characterization of this compound to determine its activity profile. Screening this compound against a panel of protein kinases, ion channels, and in cell-based assays for cytotoxicity and cell cycle arrest would be a logical starting point. Subsequent structure-activity relationship (SAR) studies, involving modifications at the N-1 position and other positions of the indole ring, will be crucial for optimizing potency and selectivity towards specific biological targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H9Cl2N | CID 18932875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

6-Chloro-2,3-dihydro-1H-indole Hydrochloride: A Technical Review for Drug Discovery Professionals

Introduction: 6-Chloro-2,3-dihydro-1H-indole hydrochloride, also known as 6-chloroindoline hydrochloride, is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its rigid, bicyclic structure provides a versatile scaffold for the development of novel therapeutics, particularly in the fields of neuroscience and oncology. The hydrochloride salt form enhances the compound's solubility, making it more amenable to use in biological assays and pharmaceutical formulations. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential applications in drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on available information and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | PubChem[1] |

| Molecular Weight | 190.07 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-2,3-dihydro-1H-indole;hydrochloride | PubChem[1] |

| CAS Number | 89978-84-7 | PubChem[1] |

| Parent Compound Melting Point (6-chloro-1H-indole) | 87-90 °C | ChemSrc[2], ChemBK[3] |

Synthesis and Experimental Protocols

The primary synthetic route to 6-chloro-2,3-dihydro-1H-indole involves the reduction of its aromatic precursor, 6-chloro-1H-indole. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Synthesis of 6-Chloro-2,3-dihydro-1H-indole from 6-Chloro-1H-indole

A common and effective method for this transformation is the reduction of the indole ring using a hydride-donating reagent in an acidic medium.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (1.0 equivalent) in glacial acetic acid.

-

Reduction: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Carefully neutralize the acetic acid and basify the aqueous layer by the slow addition of a 5N aqueous sodium hydroxide solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts.

-

Purification of the Free Base: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole. Further purification can be achieved by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The purified 6-chloro-2,3-dihydro-1H-indole (the free base) is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a key building block in medicinal chemistry, with its derivatives showing promise in several therapeutic areas.[4]

Neuroscience

The indoline scaffold is a common motif in compounds targeting the central nervous system. Derivatives of 6-chloroindoline are being investigated for their potential to modulate neurotransmitter systems, which could lead to the development of novel treatments for neurological and psychiatric disorders.[4]

Oncology

The indole nucleus is a privileged scaffold in the design of anticancer agents, particularly as kinase inhibitors. While specific data for 6-chloroindoline derivatives is limited, related halogenated indoles and quinolines have demonstrated significant activity against various cancer cell lines.

The strategic placement of the chlorine atom at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing binding affinity to target proteins and improving metabolic stability.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of indole derivatives allows them to function as ATP-competitive inhibitors at the kinase hinge region. While no specific kinase inhibition data for this compound derivatives was found, the broader class of indole and quinoline derivatives has been extensively explored for this purpose. For example, certain 6-chloro-quinazolin derivatives have been synthesized and shown to induce apoptosis in human cancer cell lines.[5]

A general workflow for the evaluation of a novel kinase inhibitor derived from the 6-chloroindoline scaffold is presented below.

Caption: General workflow for the evaluation of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method to determine the IC₅₀ value of a test compound against a target kinase.

-

Materials: Purified recombinant kinase, kinase-specific substrate peptide, ATP, kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT), test compound (dissolved in DMSO), and a luminescent kinase assay kit (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the luminescent reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. While detailed biological activity and physicochemical data for the compound itself are not extensively reported in the public domain, the established importance of the indoline scaffold in neuroscience and oncology, coupled with the known influence of halogenation on drug properties, underscores its potential in drug discovery. Further research into the synthesis and biological evaluation of derivatives of 6-chloro-2,3-dihydro-1H-indole is warranted to explore its full therapeutic potential.

References

- 1. This compound | C8H9Cl2N | CID 18932875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-1H-indole | CAS#:17422-33-2 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2,3-dihydro-1H-indole hydrochloride: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,3-dihydro-1H-indole hydrochloride, a halogenated derivative of the indoline scaffold, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. While its direct biological activity is not extensively documented, its significance lies in its role as a versatile building block for a multitude of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of this compound, with a focus on its instrumental role in the development of key therapeutic agents.

Introduction: The Emergence of a Key Synthetic Intermediate

The precise date and the specific researchers who first synthesized this compound are not prominently documented in readily available scientific literature, suggesting its discovery was likely part of broader synthetic explorations of indole and indoline derivatives rather than a targeted discovery effort for the compound itself. Its importance grew organically as medicinal chemists recognized the utility of the chlorinated indoline scaffold in constructing complex molecules with desirable pharmacological profiles. The hydrochloride salt form enhances the compound's solubility and stability, making it a favored precursor in various synthetic protocols.[1]

The core value of this compound lies in its ability to serve as a rigid scaffold that can be further functionalized to create molecules with specific interactions with biological targets. The presence of the chlorine atom at the 6-position influences the electronic properties of the aromatic ring and can play a crucial role in the binding affinity and selectivity of the final drug molecule.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 6-Chloro-2,3-dihydro-1H-indole and its hydrochloride salt is presented in Table 1. This data is essential for researchers in designing synthetic routes and understanding the compound's behavior in different experimental settings.

| Property | 6-Chloro-2,3-dihydro-1H-indole | This compound |

| CAS Number | 52537-00-5 | 89978-84-7 |

| Molecular Formula | C₈H₈ClN | C₈H₉Cl₂N |

| Molecular Weight | 153.61 g/mol | 190.07 g/mol |

| Appearance | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Enhanced solubility in polar solvents |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of 6-Chloro-2,3-dihydro-1H-indole is the reduction of 6-chloroindole. Several reducing agents can be employed for this transformation, with sodium cyanoborohydride in acetic acid being a frequently cited method.

General Experimental Protocol for the Synthesis of 6-Chloro-2,3-dihydro-1H-indole

Materials:

-

6-Chloroindole

-

Glacial Acetic Acid

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Ethyl Acetate

-

5N Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask, dissolve 6-chloroindole (1 equivalent) in glacial acetic acid under a nitrogen atmosphere.

-

To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 20-30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Carefully neutralize the acetic acid by washing the organic layer with a 5N aqueous sodium hydroxide solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 6-Chloro-2,3-dihydro-1H-indole.

-

The crude product can be further purified by column chromatography if necessary.

Formation of the Hydrochloride Salt: To prepare the hydrochloride salt, the purified 6-Chloro-2,3-dihydro-1H-indole free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) until precipitation is complete. The resulting solid is then collected by filtration and dried.

Below is a Graphviz diagram illustrating the general synthetic workflow.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="6-Chloroindole", shape=ellipse, fillcolor="#FBBC05"]; Reagents [label="Sodium Cyanoborohydride\nAcetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reduction"]; Workup [label="Extraction &\nPurification"]; Product_base [label="6-Chloro-2,3-dihydro-1H-indole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl_add [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salt_formation [label="Salt Formation"]; Final_product [label="6-Chloro-2,3-dihydro-1H-indole\nhydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Product_base; Product_base -> Salt_formation; HCl_add -> Salt_formation; Salt_formation -> Final_product; }

Caption: General workflow for the synthesis of this compound.Historical Significance and Applications in Drug Discovery

The primary historical and ongoing significance of this compound is its role as a key intermediate in the synthesis of pharmaceuticals. The chlorinated indoline scaffold is present in a number of approved drugs and clinical candidates, particularly those targeting CNS disorders.

Role in the Synthesis of Ziprasidone

A prominent example of the application of a 6-chloro-indole derivative is in the synthesis of the atypical antipsychotic drug, Ziprasidone. While the final drug contains a 6-chlorooxindole moiety, the underlying synthetic strategies often involve precursors derived from 6-chloroindole. Patents related to the synthesis of Ziprasidone highlight the importance of the chlorinated indole core in achieving the desired pharmacological activity. The synthesis of Ziprasidone involves the coupling of a 6-chloro-oxindole derivative with a piperazine side chain.

A Building Block for Novel CNS Agents

The indoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of a chlorine atom at the 6-position provides a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Researchers have utilized 6-chloroindoline derivatives to explore novel treatments for various neurological and psychiatric conditions.

The logical relationship for its use in CNS drug discovery is depicted in the following diagram:

Caption: Role of 6-chloroindoline in CNS drug discovery.

Conclusion

This compound, while not a therapeutic agent in its own right, holds a significant place in the history and practice of medicinal chemistry. Its straightforward synthesis and the versatility of the chlorinated indoline scaffold have made it an invaluable tool for the development of new drugs, particularly for complex CNS disorders. As the quest for novel and more effective therapeutics continues, it is likely that this humble intermediate will continue to be a cornerstone in the construction of innovative drug candidates. Future research may focus on developing more efficient and greener synthetic routes to this and related scaffolds, further cementing its importance in the pharmaceutical industry.

References

Potential Biological Activities of 6-Chloro-2,3-dihydro-1H-indole Hydrochloride: A Technical Overview for Drug Discovery Professionals

Introduction: 6-Chloro-2,3-dihydro-1H-indole hydrochloride is a halogenated derivative of the indoline scaffold, a privileged structure in medicinal chemistry. While direct and extensive biological data for this specific hydrochloride salt is limited in publicly available literature, the broader class of chloro-substituted indoles and indolines has demonstrated a wide range of pharmacological activities. This technical guide consolidates the potential biological activities of this compound by examining structurally related compounds. This analysis aims to provide a foundational resource for researchers and drug development professionals interested in exploring its therapeutic potential.

The indole nucleus and its reduced form, indoline, are key components in numerous natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[1] This guide will explore potential applications in anti-inflammatory, anticancer, and neurological domains, drawing parallels from closely related analogs.

Potential Therapeutic Applications

Based on the biological activities of structurally similar molecules, this compound could be investigated for the following therapeutic applications:

-

Anti-inflammatory Activity: Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, which shares a similar chlorinated dihydro-indenyl core, have been synthesized and evaluated as potential anti-inflammatory agents.[2]

-

Anticancer Activity: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[3] Dichlorinated indole derivatives, for instance, have been explored for their ability to inhibit various protein kinases crucial in cancer signaling pathways.[1] Furthermore, spiro-oxindole compounds bearing a 6-chloro-substitution have been shown to inhibit the MDM2-p53 protein-protein interaction, a key target in oncology.[4]

-

Potassium Channel Modulation: The oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to NS309, a potent activator of calcium-activated potassium channels (KCa2.x and KCa3.1).[1][5] These channels are implicated in various physiological processes, and their modulation is a therapeutic strategy for conditions like hypertension and autoimmune diseases.[1]

-

Antimicrobial and Antiviral Activity: The indole scaffold is present in numerous natural and synthetic compounds with antimicrobial and antiviral properties.[1] Halogenation can sometimes enhance these activities.[1] For example, 6-Chloroisatin, an oxidized form of 6-chloroindole, has been studied for its potential antimicrobial properties, including activity against Mycobacterium tuberculosis.[6]

Quantitative Data from Structurally Related Compounds

| Compound Class | Target/Assay | Activity Metric | Value | Reference |

| Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid | Anti-inflammatory (Carrageenan-induced paw edema) | ED30 | 6.45 mg/kg (for compound 6y) | [2] |

| Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid | Analgesic (Acetic acid-induced writhing) | % Inhibition | 94% (for compound 6x) | [2] |

Note: The data presented above is for structurally related compounds and should be used as a preliminary guide for designing future studies on this compound.

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols that can be adapted to evaluate the potential biological activities of this compound, based on methodologies used for similar compounds.

Kinase Inhibition Assay (General Protocol)

This in vitro assay is designed to screen for the inhibitory activity of the compound against a target protein kinase.[1]

Materials:

-

Recombinant protein kinase

-

Peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.[3]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To better understand the potential biological context and experimental approaches for this compound, the following diagrams illustrate a hypothetical signaling pathway it might modulate and a general workflow for its synthesis and evaluation.

While direct biological data on this compound is sparse, the analysis of its structural analogs provides a strong rationale for its investigation in several therapeutic areas, particularly as an anti-inflammatory or anticancer agent. The provided experimental protocols and conceptual workflows offer a starting point for researchers to explore the potential of this compound. Further synthesis and comprehensive biological screening are necessary to fully elucidate its pharmacological profile and determine its viability as a drug discovery lead.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 6341-92-0: 6-Chloroisatin | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-2,3-dihydro-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloro-2,3-dihydro-1H-indole, also known as 6-chloroindoline, scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including potent anti-inflammatory and kinase inhibitory effects. This technical guide provides a comprehensive overview of the primary synthetic routes to 6-chloro-2,3-dihydro-1H-indole and its derivatives, detailed experimental protocols, and an exploration of their therapeutic potential through the modulation of key signaling pathways.

Core Synthetic Strategies

The synthesis of 6-chloro-2,3-dihydro-1H-indole derivatives can be broadly categorized into two main approaches: the reduction of a pre-formed 6-chloroindole ring system and the cyclization of acyclic precursors.

Reduction of 6-Chloro-1H-indole

The most direct and commonly employed method for the synthesis of 6-chloro-2,3-dihydro-1H-indole is the reduction of the corresponding indole. This transformation can be achieved using various reducing agents, with sodium cyanoborohydride in an acidic medium being a well-documented and efficient method.

Experimental Protocol: Reduction of 6-Chloro-1H-indole using Sodium Cyanoborohydride [1]

-

Materials:

-

6-Chloro-1H-indole

-

Acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

5N Sodium hydroxide (aqueous solution)

-

Magnesium sulfate

-

Nitrogen gas

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (2 g, 0.013 mol) in acetic acid (10 mL).

-

To the stirred solution, add sodium cyanoborohydride (1.24 g, 1.5 eq.) portion-wise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 20 minutes.

-

Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.

-

Carefully neutralize the mixture by extraction with a 5N aqueous sodium hydroxide solution.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 6-chloro-2,3-dihydro-1H-indole can be further purified by column chromatography if necessary.

-

-

Quantitative Data:

Reductive Cyclization Strategies

Conceptual Workflow for Reductive Cyclization:

Caption: General workflow for the synthesis of 6-chloroindoline derivatives via reductive cyclization.

Palladium-Catalyzed Intramolecular Cyclizations